Home > Products > Screening Compounds P33591 > 2',2'-Difluorodeoxyguanosine
2',2'-Difluorodeoxyguanosine - 103828-82-6

2',2'-Difluorodeoxyguanosine

Catalog Number: EVT-275016
CAS Number: 103828-82-6
Molecular Formula: C10H11F2N5O4
Molecular Weight: 303.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY 223592 is a bio-active chemical.
Classification

2',2'-Difluorodeoxyguanosine falls under the category of nucleoside analogs, which are compounds structurally similar to natural nucleosides but modified to enhance their biological activity or alter their pharmacokinetics. Its chemical identifier is 103882-87-7.

Synthesis Analysis

The synthesis of 2',2'-Difluorodeoxyguanosine typically involves the fluorination of deoxyguanosine. One prevalent method employs diethylaminosulfur trifluoride as a fluorinating agent, performed under anhydrous conditions to prevent hydrolysis of intermediates. The general steps in the synthesis process are:

  1. Starting Material: Deoxyguanosine is used as the starting material.
  2. Fluorination Reaction: The reaction with diethylaminosulfur trifluoride introduces fluorine atoms at the 2' position.
  3. Purification: The product is purified using chromatographic techniques to isolate 2',2'-Difluorodeoxyguanosine from unreacted materials and by-products.

This method has been optimized for scalability in industrial production, focusing on cost-effectiveness while maintaining high yield and purity .

Molecular Structure Analysis

The molecular structure of 2',2'-Difluorodeoxyguanosine can be described as follows:

  • Chemical Formula: C10_{10}H12_{12}F2_{2}N5_{5}O4_{4}
  • Molecular Weight: Approximately 285.23 g/mol
  • Structural Features:
    • The compound consists of a guanine base attached to a deoxyribose sugar.
    • The two fluorine atoms are substituted at the 2' carbon of the sugar ring, which significantly impacts its interaction with enzymes involved in DNA synthesis.

The presence of fluorine enhances the compound's stability and alters its binding affinity to various biological targets, including DNA polymerases .

Chemical Reactions Analysis

2',2'-Difluorodeoxyguanosine participates in several chemical reactions:

  1. Oxidation: This compound can be oxidized to form difluorodeoxyguanosine derivatives, which may exhibit different biological activities.
  2. Reduction: Reduction reactions can yield deoxyguanosine analogs with modified electronic properties, potentially affecting their efficacy as therapeutic agents.
  3. Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions, allowing for further modification and exploration of structure-activity relationships.

These reactions are facilitated by various reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action for 2',2'-Difluorodeoxyguanosine primarily involves its incorporation into DNA during replication:

  • Target Enzyme: It is phosphorylated by deoxyguanosine kinase, differentiating it from other nucleoside analogs like gemcitabine, which is activated by deoxycytidine kinase.
  • Incorporation into DNA: Once phosphorylated, it gets integrated into the growing DNA strand, leading to chain termination or misincorporation.
  • Biochemical Pathways Affected: This incorporation disrupts normal DNA replication and repair processes, ultimately leading to cell death through apoptosis or necrosis .

The pharmacokinetics indicate that 2',2'-Difluorodeoxyguanosine is well absorbed and distributed in rapidly dividing cells, enhancing its potential as an anticancer agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2',2'-Difluorodeoxyguanosine include:

These properties are crucial for its handling in laboratory settings and influence its formulation in therapeutic applications .

Applications

The applications of 2',2'-Difluorodeoxyguanosine span several fields:

  1. Medicinal Chemistry: It is explored as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis selectively in cancerous cells.
  2. Biological Research: Used in studies investigating DNA replication mechanisms and the effects of nucleoside analogs on cellular processes.
  3. Pharmaceutical Development: Serves as a building block for synthesizing more complex nucleoside analogs that may have enhanced therapeutic profiles.
  4. Diagnostic Tools: Potentially utilized in developing assays for detecting viral infections or cancerous cells based on altered nucleic acid metabolism.
Introduction to 2',2'-Difluorodeoxyguanosine in Antiviral Research

Historical Context of Fluorinated Nucleoside Development

The development of fluorinated nucleoside analogues represents a transformative advancement in antiviral and anticancer chemotherapy. Initial discoveries in the 1950s identified arabinose-derived nucleosides (ara-C, ara-A) as potent antiviral agents, though their clinical utility was limited by toxicity and metabolic instability [1]. The strategic incorporation of fluorine atoms into the sugar moiety emerged as a solution to enhance metabolic stability and modulate enzyme recognition. Fluorine's unique properties—including high electronegativity (3.98 on the Pauling scale) and near-identical van der Waals radius (1.47 Å) compared to hydrogen (1.20 Å)—enable it to act as a hydrogen bond acceptor while minimally distorting molecular geometry [1] [6]. This led to the development of pivotal agents like gemcitabine (2′,2′-difluorodeoxycytidine), approved for pancreatic cancer in 1996, which demonstrated that difluorination at the 2′ position confers exceptional resistance to deamination and optimal kinase recognition [1].

The rationale for 2′,2′-difluorination specifically targets the sugar pucker conformation—a critical determinant of substrate recognition by viral polymerases and cellular kinases. Early studies revealed that 2′-deoxy-2′-fluoronucleosides exhibit a "north" (C3′-endo) sugar conformation preferred by many viral polymerases, unlike the "south" (C2′-endo) conformation of natural β-d-nucleosides [1]. This conformational locking effect, combined with the electron-withdrawing properties of fluorine, stabilizes the glycosidic bond and reduces susceptibility to phosphorylases [6]. The historical progression thus established 2′,2′-difluorination as a versatile strategy to enhance nucleoside analogue efficacy, directly informing the design of 2′,2′-difluorodeoxyguanosine as a guanosine analogue optimized for antiviral targeting [1] [6].

Structural Uniqueness of 2',2'-Difluorodeoxyguanosine Among Nucleoside Analogs

2′,2′-Difluorodeoxyguanosine (dFdG) distinguishes itself through stereoelectronic modifications that profoundly alter its biochemical behavior relative to natural deoxyguanosine and monohalogenated analogues:

  • Sugar Conformation: The geminal difluorination at C2′ forces the ribose ring into a rigid C3′-endo conformation, mimicking the transition state for phosphoryl transfer reactions catalyzed by viral polymerases. This contrasts with the flexible C2′-endo/C3′-exo equilibrium observed in unmodified deoxyguanosine [1] [7]. X-ray crystallography of related difluoronucleosides (e.g., gemcitabine) confirms this locked conformation enhances stacking interactions within polymerase active sites [1].

  • Electronic Effects: The strong σ-withdrawing character of the C2′ fluorine atoms reduces electron density at C1′ (anomeric carbon), strengthening the glycosidic bond against enzymatic hydrolysis by purine nucleoside phosphorylase (PNP). Simultaneously, the fluorine atoms create an inductive effect that increases the acidity of C3′-hydroxyl, facilitating phosphorylation by deoxycytidine kinase (dCK)—an enzyme often exploited by antiviral nucleosides [3] [6].

  • Molecular Recognition: Comparative studies show dFdG’s difluorinated structure disrupts hydrogen-bonding patterns critical for substrate recognition by human kinases. While natural deoxyguanosine is efficiently phosphorylated by deoxyguanosine kinase (dGK), dFdG shows preferential activation via dCK, altering its intracellular metabolic fate [3]. This substrate redirection potentially enhances selectivity for virally infected cells overexpressing dCK [3] [9].

Table 1: Antiviral Activity Spectrum of 2'-Fluoro-Modified Guanosine Analogues

CompoundVirusCell LineIC₅₀ (μM)Reference
2′-Deoxy-2′-fluoroguanosineHSV-1 (strain 1C)Vero cells<0.34 [5]
2′-Deoxy-2′-fluoroguanosineInfluenza (FPV)Chicken embryo cells1.44 [5]
2′-FdC (control)Rift Valley feverVero cells2.2–9.7 [6]
Ribavirin (control)InfluenzaMDCK cells14.4 [5]

Theoretical Rationale for Antiviral Target Specificity

Metabolic Activation and Polymerase Inhibition

The antiviral activity of dFdG hinges on a multi-step activation pathway: intracellular phosphorylation converts it to the active 5′-triphosphate form (dFdG-TP), which competes with endogenous dGTP for incorporation into viral DNA/RNA. Upon incorporation, dFdG-TP acts as a chain terminator due to the absence of the 3′-hydroxyl group, halting nascent strand elongation [3] [9]. This mechanism is particularly effective against viruses reliant on low-fidelity polymerases, such as RNA viruses and reverse-transcribing DNA viruses. Crucially, the C3′-endo conformation induced by 2′,2′-difluorination mimics the natural substrate geometry recognized by viral RNA-dependent RNA polymerases (RdRp) like those in influenza and bunyaviruses [9] [10].

Selectivity for Viral Enzymes

dFdG-TP exhibits higher affinity for viral polymerases than human DNA polymerases due to structural differences in the active site:

  • Viral RdRps (e.g., influenza PB1, HCV NS5B) possess a more compact catalytic pocket that accommodates the C3′-endo-locked dFdG-TP with minimal steric clash [9] [10].
  • Human DNA Pol δ/ε show >100-fold lower incorporation efficiency due to steric exclusion of the 2′,2′-difluoro moiety in their rigid catalytic sites [3].

This differential incorporation underpins dFdG’s therapeutic index. Studies with related 2′-fluoronucleosides demonstrate 10–50-fold greater inhibition of viral polymerases versus mitochondrial γ-DNA polymerase, reducing host toxicity [6] [9].

Resistance Mitigation Potential

The 2′,2′-difluoro modification may circumvent resistance mutations affecting monohalogenated analogues. For example:

  • In herpesviruses, thymidine kinase (TK) mutations confer resistance to acyclovir by impairing monophosphorylation. dFdG’s dependence on dCK bypasses this pathway [3].
  • For RNA viruses, the conformational rigidity of dFdG-TP maintains binding affinity to RdRp mutants with altered hydrophobic pockets (e.g., influenza PA I38T) that reject bulkier inhibitors [9] [10].

Table 2: Structural and Biochemical Properties of 2′,2′-Difluorodeoxyguanosine vs. Natural Deoxyguanosine

Property2′,2′-DifluorodeoxyguanosineDeoxyguanosineSignificance
Sugar puckerLocked C3′-endoC2′-endo/C3′-exo equilibriumEnhanced viral polymerase recognition
Glycosidic bond stabilityIncreased (khyd 10× lower)ModerateResistance to PNP cleavage
Primary kinaseDeoxycytidine kinase (dCK)Deoxyguanosine kinase (dGK)Altered metabolic activation pathway
Electron density at C1′ReducedStandardStrengthened glycosidic bond

The accumulated evidence positions 2′,2′-difluorodeoxyguanosine as a structurally refined antiviral candidate with optimized enzyme recognition properties. Its development exemplifies the rational application of fluorine chemistry to overcome limitations of earlier nucleoside analogues [1] [3] [9].

Properties

CAS Number

103828-82-6

Product Name

2',2'-Difluorodeoxyguanosine

IUPAC Name

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H11F2N5O4

Molecular Weight

303.22 g/mol

InChI

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1

InChI Key

RQIYMUKKPIEAMB-TWOGKDBTSA-N

SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N

Solubility

Soluble in DMSO

Synonyms

LY 223592; LY223592; LY-223592.

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N

Isomeric SMILES

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.